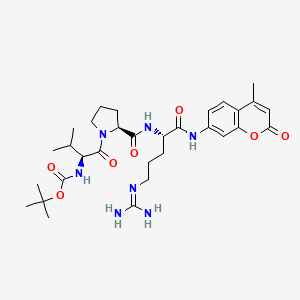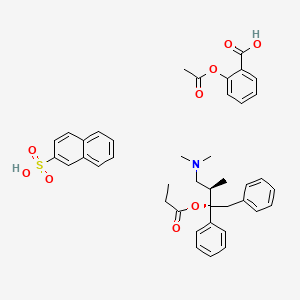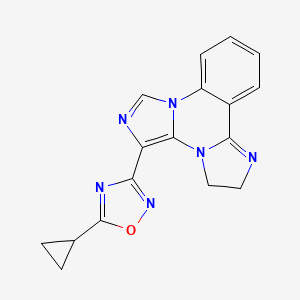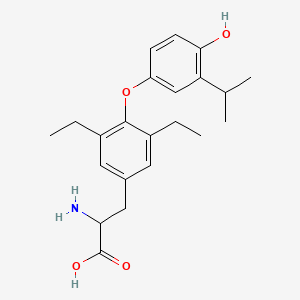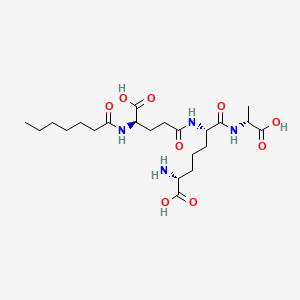
N-(1-Oxoheptyl)-D-gamma-glutamyl-(6R)-6-carboxy-L-lysyl-D-alanine
Descripción general
Descripción
N-(1-Oxoheptyl)-D-gamma-glutamyl-(6R)-6-carboxy-L-lysyl-D-alanine (N-OH-GG-6R-6C-LL-D-A) is a novel peptide derivative with potential applications in scientific research and drug development. N-OH-GG-6R-6C-LL-D-A is a peptide analogue of the naturally occurring amino acid, L-Lysine, and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-OH-GG-6R-6C-LL-D-A has been studied for its potential applications in scientific research. It has been used as a peptide substrate in the study of proteolytic enzymes, as a ligand in the study of protein-protein interactions, and as a substrate in the study of enzyme kinetics. N-OH-GG-6R-6C-LL-D-A has also been studied for its potential applications in drug development. It has been used as a substrate in the development of new drugs and as a potential therapeutic agent for the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of N-OH-GG-6R-6C-LL-D-A is not fully understood. However, it is believed that the peptide derivative binds to specific receptors on the surface of cells and modulates their activity. It is also believed that the peptide derivative can alter the structure and function of proteins, which in turn can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
N-OH-GG-6R-6C-LL-D-A has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the enzyme, cathepsin B, and to modulate the activity of certain receptors, such as the metabotropic glutamate receptor. It has also been shown to modulate the activity of certain enzymes, such as tyrosine hydroxylase. In addition, N-OH-GG-6R-6C-LL-D-A has been shown to have an effect on cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-OH-GG-6R-6C-LL-D-A has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. It is also relatively non-toxic and has a low molecular weight, which makes it easy to handle and store. However, N-OH-GG-6R-6C-LL-D-A also has several limitations. It is not as soluble as some other peptide derivatives and can be difficult to dissolve in aqueous solutions. In addition, it can be difficult to obtain in large quantities.
Direcciones Futuras
N-OH-GG-6R-6C-LL-D-A is an emerging peptide derivative with potential applications in scientific research and drug development. In the future, further research is needed to better understand the mechanism of action of N-OH-GG-6R-6C-LL-D-A and to identify new applications for the peptide derivative. Additionally, further research is needed to develop new methods for the synthesis and purification of N-OH-GG-6R-6C-LL-D-A, as well as to optimize its solubility and stability. Finally, further research is needed to identify new therapeutic applications for N-OH-GG-6R-6C-LL-D-
Métodos De Síntesis
N-OH-GG-6R-6C-LL-D-A is synthesized using a three-step process. The first step involves the condensation of the amino acid, L-Lysine, with the activated ester, N-(1-oxoheptyl)-D-gamma-glutamyl-6-carboxylic acid. This reaction is catalyzed by a suitable base, such as potassium carbonate, and is carried out in aqueous media. The second step involves the activation of the carboxylic acid group of the resulting peptide derivative with an activating agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The third and final step involves the deprotection of the resulting peptide derivative by treatment with an acid, such as trifluoroacetic acid.
Propiedades
IUPAC Name |
(2R,6S)-2-amino-7-[[(1R)-1-carboxyethyl]amino]-6-[[(4R)-4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O9/c1-3-4-5-6-10-17(27)26-16(22(34)35)11-12-18(28)25-15(9-7-8-14(23)21(32)33)19(29)24-13(2)20(30)31/h13-16H,3-12,23H2,1-2H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)(H,32,33)(H,34,35)/t13-,14-,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWBSKCFKHSDHD-LVQVYYBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229629 | |
| Record name | FK 565 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Oxoheptyl)-D-gamma-glutamyl-(6R)-6-carboxy-L-lysyl-D-alanine | |
CAS RN |
79335-75-4 | |
| Record name | FK 565 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079335754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK 565 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-565 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD9KDE59ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of N-(1-Oxoheptyl)-D-gamma-glutamyl-(6R)-6-carboxy-L-lysyl-D-alanine (FK-565)?
A1: While the precise mechanism remains to be fully elucidated, FK-565 appears to exert its effects primarily through the activation of macrophages. [] This activation leads to enhanced phagocytic activity, increased production of reactive oxygen species, and elevated lysosomal enzyme activities. [] Furthermore, FK-565 can synergize with interferon-gamma (IFN-γ) to induce membrane-associated interleukin-1 alpha (IL-1α) on human monocytes, contributing to its tumoricidal effects. []
Q2: How does FK-565 affect natural killer (NK) cell activity?
A2: In vitro studies have demonstrated that FK-565 can significantly augment NK cell activity in human blood lymphocytes. [] This enhanced cytotoxicity was observed against K-562 target cells, suggesting a potential role for FK-565 in boosting natural immune defenses against tumors. []
Q3: Does FK-565 influence cytokine production?
A3: Yes, research indicates that FK-565 can modulate the production of several cytokines. It enhances the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) from lipopolysaccharide-stimulated macrophages. [] Additionally, FK-565, in synergy with cisplatin, can increase the release of interleukin-1 (IL-1) and tumor necrosis factor (TNF) by lymphokine-activated killer (LAK) cells. []
Q4: What is the molecular formula and weight of FK-565?
A4: The molecular formula of FK-565 is C25H44N6O8, and its molecular weight is 556.66 g/mol.
Q5: Is there any spectroscopic data available for FK-565?
A5: While the provided research papers do not delve into detailed spectroscopic analysis, the chemical structure of FK-565 suggests that techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) could be employed for its characterization. []
Q6: What is known about the stability of FK-565 under various conditions?
A6: The research papers primarily focus on the biological effects of FK-565 and do not provide comprehensive data on its stability under different conditions. Further investigation is needed to determine its stability in various solvents, temperatures, and pH ranges.
Q7: Does FK-565 exhibit any catalytic properties?
A7: Based on the available research, FK-565 is not reported to possess catalytic properties. Its primary mode of action appears to be through modulating immune responses rather than catalyzing chemical reactions.
Q8: What is the impact of structural modifications on the activity of FK-565?
A9: While the provided research mainly focuses on FK-565 itself, studies on its analog, FK-156, and other derivatives highlight the importance of the peptide backbone and the acyl group for biological activity. [, , ] Systematic SAR studies are crucial to delineate the specific structural features responsible for its immunomodulatory effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




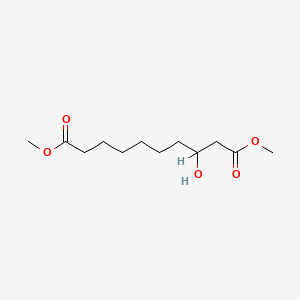
![[7,19-Dimethyl-2-(3-methylhexa-3,5-dienyl)-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate](/img/structure/B1217268.png)
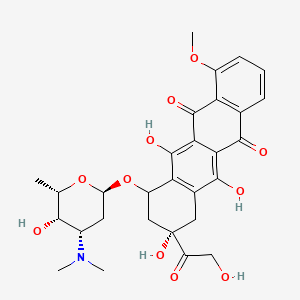
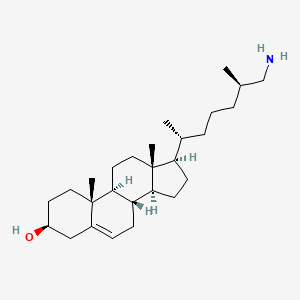


![5-(4-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]deca-2,4-dienamide](/img/structure/B1217278.png)


